N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1172707-83-3
Cat. No.: VC11930900
Molecular Formula: C13H10N4O3
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172707-83-3 |
|---|---|
| Molecular Formula | C13H10N4O3 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | N-(1,3-dioxoisoindol-4-yl)-1-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H10N4O3/c1-17-6-5-9(16-17)12(19)14-8-4-2-3-7-10(8)13(20)15-11(7)18/h2-6H,1H3,(H,14,19)(H,15,18,20) |
| Standard InChI Key | KYLGEHSNIAMEJN-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
| Canonical SMILES | CN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a fused bicyclic isoindoline moiety linked to a methyl-substituted pyrazole ring via a carboxamide bridge. The isoindoline component contains two ketone groups at positions 1 and 3, contributing to its planar rigidity, while the pyrazole ring introduces nitrogen-rich heterocyclic character. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the spatial arrangement of substituents, including the methyl group at the pyrazole’s N1 position and the carboxamide linkage at C3.
Key structural attributes include:
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Isoindoline Core: A 6-membered benzene ring fused to a 5-membered lactam ring with two ketone groups.
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Pyrazole Substituent: A 5-membered aromatic ring with two adjacent nitrogen atoms and a methyl group at N1.
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Carboxamide Linker: Connects the isoindoline’s C4 position to the pyrazole’s C3 position, enabling conformational flexibility.
Molecular and Physicochemical Properties
The compound’s molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.24 g/mol | |
| CAS Number | 1172707-83-3 | |
| IUPAC Name | N-(1,3-Dioxoisoindol-4-yl)-1-methylpyrazole-3-carboxamide | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Melting Point | 218–220°C (decomposes) |
The compound’s low aqueous solubility is attributed to its hydrophobic isoindoline core, while polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility due to hydrogen bonding with the carboxamide group.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Isoindoline Formation: Phthalic anhydride reacts with 4-aminophthalimide under reflux conditions to yield 4-amino-1,3-dioxoisoindoline.
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Pyrazole Carboxylic Acid Activation: 1-Methyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride ().
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Amide Coupling: The acid chloride reacts with 4-amino-1,3-dioxoisoindoline in the presence of a base (e.g., triethylamine) to form the final product.
Reaction conditions (temperature, solvent, catalyst) critically influence yield. For instance, using dichloromethane (DCM) as the solvent and maintaining temperatures below 0°C during coupling minimizes side reactions.
Purification and Characterization
Purification involves column chromatography with a silica gel stationary phase and ethyl acetate/hexane eluent. High-performance liquid chromatography (HPLC) confirms purity (>98%), while mass spectrometry (MS) and NMR validate molecular structure. Key NMR signals include:
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Isoindoline protons: Aromatic protons at δ 7.6–8.1 ppm (multiplet).
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Pyrazole methyl group: Singlet at δ 3.9 ppm.
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Carboxamide NH: Broad signal at δ 10.2 ppm.
| Microorganism | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Candida albicans | 64 |
Mechanistic studies indicate disruption of microbial cell membrane integrity via interaction with lipid bilayers.
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to traditional ligands. Its electron-deficient isoindoline core stabilizes transition states, facilitating aryl-aryl bond formation.
Polymer Science
Incorporating the compound into polyimide matrices enhances thermal stability, with decomposition temperatures exceeding 400°C. Applications in aerospace and electronics are under exploration.
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